

# Spectroscopic Profile of 3-Phenoxyphenylacetonitrile: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **3-Phenoxyphenylacetonitrile**

Cat. No.: **B179426**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for **3-Phenoxyphenylacetonitrile**, a compound of interest in various chemical and pharmaceutical research fields. The document presents a comprehensive summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols and logical workflow diagrams.

## Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the NMR, IR, and MS analyses of **3-Phenoxyphenylacetonitrile**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR (Proton NMR) Data

| Chemical Shift ( $\delta$ )<br>ppm | Multiplicity | Integration | Assignment                            |
|------------------------------------|--------------|-------------|---------------------------------------|
| 7.40 - 7.20                        | m            | 5H          | Ar-H (Phenoxy group)                  |
| 7.15 - 6.95                        | m            | 4H          | Ar-H<br>(Phenylacetonitrile<br>group) |
| 3.75                               | s            | 2H          | -CH <sub>2</sub> -CN                  |

Source: Spectrum obtained from Sigma-Aldrich, as referenced by PubChem.[\[1\]](#)

#### <sup>13</sup>C NMR (Carbon-13 NMR) Data

| Chemical Shift ( $\delta$ ) ppm | Assignment         |
|---------------------------------|--------------------|
| 157.5                           | Ar-C (C-OAr)       |
| 156.9                           | Ar-C (C-OAr)       |
| 131.9                           | Ar-C               |
| 130.2                           | Ar-C               |
| 129.8                           | Ar-C               |
| 124.2                           | Ar-C               |
| 120.0                           | Ar-C               |
| 119.2                           | Ar-C               |
| 117.8                           | -CN                |
| 23.2                            | -CH <sub>2</sub> - |

Source: Spectrum obtained from Sigma-Aldrich, as referenced by PubChem.[\[1\]](#)

## Infrared (IR) Spectroscopy

| Wavenumber (cm <sup>-1</sup> ) | Intensity | Assignment                     |
|--------------------------------|-----------|--------------------------------|
| 3060 - 3040                    | Medium    | Aromatic C-H Stretch           |
| 2250                           | Strong    | C≡N Stretch (Nitrile)          |
| 1580, 1480                     | Strong    | Aromatic C=C Bending           |
| 1240                           | Strong    | Aryl-O-Aryl Asymmetric Stretch |
| 1160                           | Strong    | Aryl-O-Aryl Symmetric Stretch  |

Source: Gas-phase FTIR spectrum from the NIST/EPA Gas-Phase Infrared Database.[2]

## Mass Spectrometry (MS)

| m/z | Relative Abundance (%) | Assignment                                        |
|-----|------------------------|---------------------------------------------------|
| 209 | 100                    | [M] <sup>+</sup> (Molecular Ion)                  |
| 180 | 20                     | [M - HCN] <sup>+</sup>                            |
| 152 | 30                     | [M - C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup> |
| 77  | 40                     | [C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>     |
| 51  | 25                     | [C <sub>4</sub> H <sub>3</sub> ] <sup>+</sup>     |

Source: GC-MS data from the NIST Mass Spectrometry Data Center, as referenced by PubChem.[1]

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited.

## NMR Spectroscopy

Sample Preparation: A sample of **3-Phenoxyphenylacetonitrile** (5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard ( $\delta$  = 0.00 ppm).

#### Instrumentation and Data Acquisition:

- $^1\text{H}$  NMR: Spectra are recorded on a 400 MHz (or higher) NMR spectrometer. A standard single-pulse experiment is performed with a  $90^\circ$  pulse width. Data is acquired over a spectral width of 0-10 ppm.
- $^{13}\text{C}$  NMR: Spectra are recorded on the same spectrometer, typically at a frequency of 100 MHz. A proton-decoupled pulse sequence is used to simplify the spectrum. Data is acquired over a spectral width of 0-200 ppm.

**Data Processing:** The raw free induction decay (FID) signal is Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR software. Chemical shifts are referenced to the internal TMS standard.

## Infrared (IR) Spectroscopy

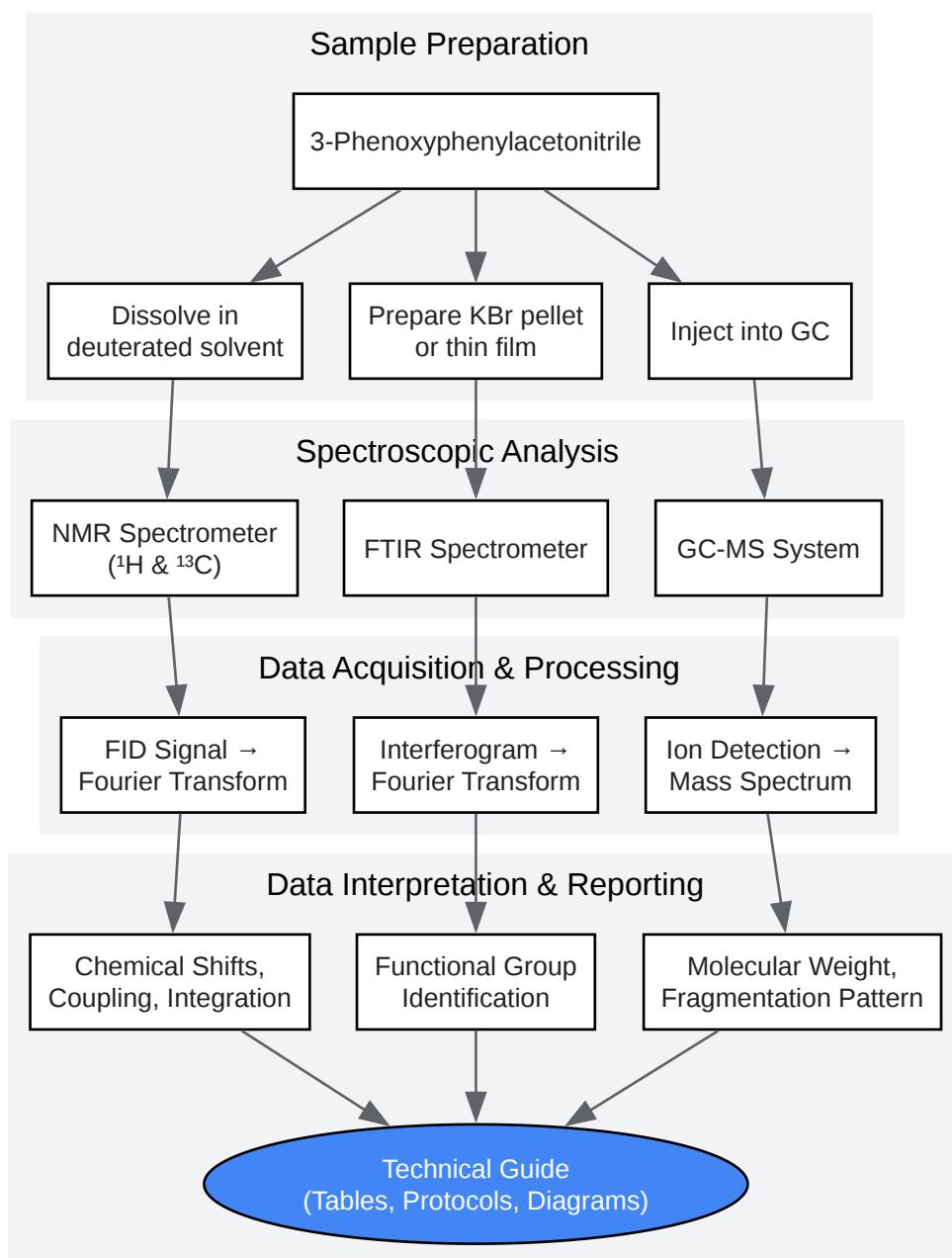
**Sample Preparation:** For a solid sample, a small amount of **3-Phenoxyphenylacetonitrile** is ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, for a liquid sample or a solution, a thin film is cast between two salt plates (e.g., NaCl or KBr).

**Instrumentation and Data Acquisition:** An FTIR spectrometer is used to acquire the spectrum. The sample is placed in the instrument's sample compartment, and a background spectrum of the empty sample holder (or pure KBr pellet) is recorded. The sample spectrum is then recorded, typically over a range of  $4000\text{-}400\text{ cm}^{-1}$ .

**Data Processing:** The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

## Mass Spectrometry (MS)

**Sample Introduction and Ionization:** The sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification. In the ion source, the separated molecules are ionized, typically using electron ionization (EI) at 70 eV.


**Mass Analysis and Detection:** The resulting ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

The detector records the abundance of each ion at a specific m/z value.

**Data Processing:** The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

## Visualization of Experimental Workflow

The following diagram illustrates the general workflow for obtaining and interpreting the spectroscopic data for a chemical compound like **3-Phenoxyphenylacetonitrile**.



[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis of **3-Phenoxyphenylacetonitrile**.

**Need Custom Synthesis?**

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or Request Quote Online.*

## References

- 1. m-Phenoxybenzyl cyanide | C14H11NO | CID 40075 - PubChem  
[pubchem.ncbi.nlm.nih.gov]
- 2. Acetonitrile, (m-phenoxyphenyl)- [webbook.nist.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 3-Phenoxyphenylacetonitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b179426#spectroscopic-data-for-3-phenoxyphenylacetonitrile-nmr-ir-ms>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)